3-(4-Chlorophenyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring, and a morpholine moiety attached to the triazole ring.
Preparation Methods
The synthesis of 4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents. One common method includes the reaction of hydrazine hydrate with 4-chlorobenzaldehyde to form the hydrazone intermediate, which is then cyclized with a suitable dicarbonyl compound to form the triazole ring.
Chemical Reactions Analysis
4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Its ability to inhibit specific enzymes and receptors has been explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also features a triazole ring fused with another heterocycle and exhibits similar antimicrobial and antiviral activities
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a triazole ring, known for its diverse pharmacological activities
The uniqueness of 4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine lies in its specific structural features and the presence of the morpholine moiety, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H14ClN5O |
---|---|
Molecular Weight |
315.76 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine |
InChI |
InChI=1S/C15H14ClN5O/c16-12-3-1-11(2-4-12)15-18-17-13-5-6-14(19-21(13)15)20-7-9-22-10-8-20/h1-6H,7-10H2 |
InChI Key |
UEIDYCCDPPUEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Origin of Product |
United States |
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